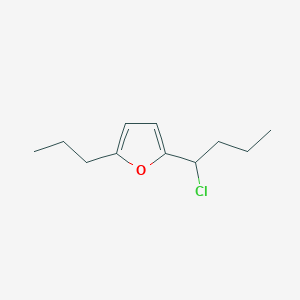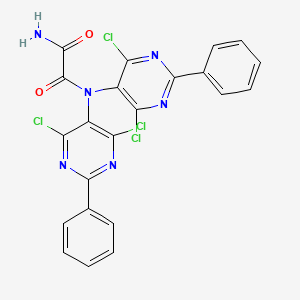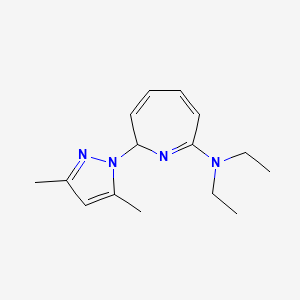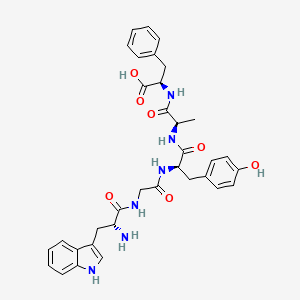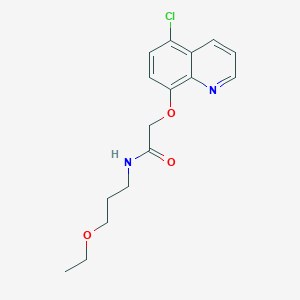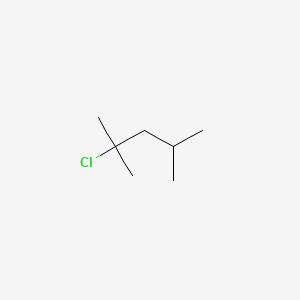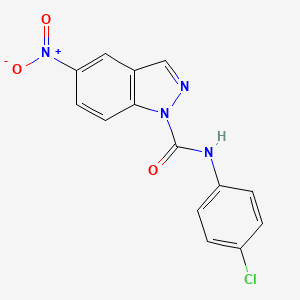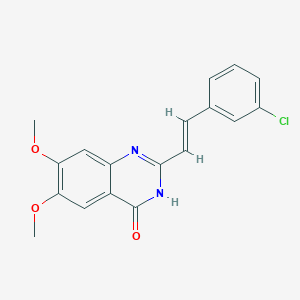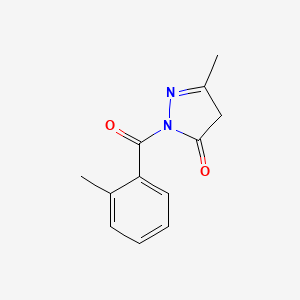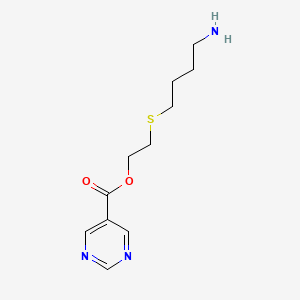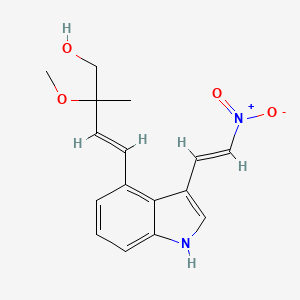
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a nitrovinyl group, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole core, followed by the introduction of the nitrovinyl group through a nitration reaction. The methoxy and methyl groups can be introduced via alkylation reactions. The final step might involve the formation of the butenol side chain through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The nitrovinyl group might participate in redox reactions, affecting cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C16H18N2O4 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
(E)-2-methoxy-2-methyl-4-[3-[(E)-2-nitroethenyl]-1H-indol-4-yl]but-3-en-1-ol |
InChI |
InChI=1S/C16H18N2O4/c1-16(11-19,22-2)8-6-12-4-3-5-14-15(12)13(10-17-14)7-9-18(20)21/h3-10,17,19H,11H2,1-2H3/b8-6+,9-7+ |
Clave InChI |
QYEAUKDFOCSYPA-CDJQDVQCSA-N |
SMILES isomérico |
CC(CO)(/C=C/C1=C2C(=CC=C1)NC=C2/C=C/[N+](=O)[O-])OC |
SMILES canónico |
CC(CO)(C=CC1=C2C(=CC=C1)NC=C2C=C[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


